molecular formula C7H13Cl2N3 B6606760 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride CAS No. 2839143-86-9

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride

Cat. No.: B6606760
CAS No.: 2839143-86-9
M. Wt: 210.10 g/mol
InChI Key: JHYWLEFTQKDIFC-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its imidazo-diazepine core, which is a fused ring system combining imidazole and diazepine rings. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the construction of the diazepine ring. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate ring closure and functional group transformations. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final compound.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the imidazo-diazepine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazo-diazepine core.

Scientific Research Applications

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-diazepine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activities. The pathways involved may include signal transduction, neurotransmission, or metabolic regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepinedihydrochloride: A closely related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.

    6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine: Another similar compound with variations in hydrogenation and functional groups.

Uniqueness

5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride is unique due to its specific ring fusion and functionalization, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-3-4-10-6-9-5-7(1)10;;/h5-6,8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYWLEFTQKDIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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